

# Olgotrelvir (STI-1558): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Olgotrelvir |           |  |  |  |
| Cat. No.:            | B15136762   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable antiviral agent developed as a standalone treatment for COVID-19. It is a prodrug that is rapidly converted in the body to its active form, AC1115. What sets Olgotrelvir apart is its dual mechanism of action, simultaneously inhibiting two key proteins essential for the SARS-CoV-2 lifecycle: the viral main protease (Mpro or 3CLpro) and the host's cathepsin L (CTSL). This dual-pronged attack not only hinders viral replication but also blocks viral entry into host cells. Preclinical and clinical studies have demonstrated Olgotrelvir's potent antiviral activity against a broad range of SARS-CoV-2 variants, a favorable pharmacokinetic profile that eliminates the need for a boosting agent like ritonavir, and a good safety and tolerability profile. A pivotal Phase 3 clinical trial has met its primary and key secondary endpoints, showing a significant reduction in the time to symptom resolution and a decrease in viral load in patients with mild to moderate COVID-19.

## Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. **Olgotrelvir** emerged from these efforts as a promising next-generation oral antiviral. Developed by ACEA Therapeutics, a subsidiary of Sorrento Therapeutics, **Olgotrelvir** was designed to address some of the limitations of earlier antiviral treatments, such as the potential for drug-drug interactions and the emergence of viral resistance.[1][2][3] This technical



guide provides a comprehensive overview of the discovery and development of **Olgotrelvir**, with a focus on its mechanism of action, preclinical data, and clinical findings.

# **Mechanism of Action: A Dual-Targeting Strategy**

**Olgotrelvir** is a prodrug that undergoes conversion to its active metabolite, AC1115.[1][4][5] AC1115 is a potent inhibitor of two distinct enzymes:

- SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease crucial for the
  replication of SARS-CoV-2. It cleaves the viral polyproteins into functional proteins
  necessary for viral assembly. By inhibiting Mpro, AC1115 effectively halts the viral replication
  cycle.[3][4]
- Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes of host cells. It plays a key role in the entry of SARS-CoV-2 into cells by priming the viral spike protein for fusion with the host cell membrane. By inhibiting CTSL, AC1115 blocks the virus from entering host cells.[1][4][5]

This dual-targeting approach offers the potential for a more robust and durable antiviral effect, as it simultaneously addresses two critical and independent stages of the viral lifecycle.





Click to download full resolution via product page

Caption: Dual mechanism of Olgotrelvir's active form, AC1115.

# Preclinical Development Enzymatic and Cell-Based Assays

The inhibitory activity of AC1115 was evaluated in a series of in vitro assays.

Table 1: In Vitro Inhibitory Activity of AC1115



| Target/Virus                 | Assay Type                                                          | Metric | Value          | Reference |
|------------------------------|---------------------------------------------------------------------|--------|----------------|-----------|
| SARS-CoV-2<br>Mpro (WA-1)    | Enzymatic                                                           | IC50   | 2.7 nM         | [6][7]    |
| SARS-CoV-2<br>Mpro (Omicron) | Enzymatic                                                           | IC50   | 14.3 nM        | [6]       |
| Human<br>Cathepsin L         | Enzymatic                                                           | IC50   | 27.4 pM        | [6]       |
| SARS-CoV-2<br>(WA-1)         | Cell-based (Vero<br>E6)                                             | EC50   | 0.28 - 4.26 μM | [5]       |
| SARS-CoV-2<br>(Alpha)        | Cell-based (Vero<br>E6)                                             | EC50   | 0.28 - 4.26 μM | [5]       |
| SARS-CoV-2<br>(Beta)         | Cell-based (Vero<br>E6)                                             | EC50   | 0.28 - 4.26 μM | [5]       |
| SARS-CoV-2<br>(Gamma)        | Cell-based (Vero<br>E6)                                             | EC50   | 0.28 - 4.26 μM | [5]       |
| SARS-CoV-2<br>(Delta)        | Cell-based (Vero<br>E6)                                             | EC50   | 0.28 - 4.26 μM | [5]       |
| SARS-CoV-2<br>(Lambda)       | Cell-based (Vero<br>E6)                                             | EC50   | 0.28 - 4.26 μM | [5]       |
| SARS-CoV-2<br>(Omicron BA.5) | Cell-based (Vero<br>E6)                                             | EC50   | 0.8 μΜ         | [6]       |
| SARS-CoV-2<br>(Omicron BA.5) | Cell-based (differentiated normal human bronchial epithelial cells) | EC50   | < 41 nM        | [6]       |

AC1115 demonstrated potent inhibition of Mpro from various SARS-CoV-2 variants, including Omicron.[6] Notably, it also showed potent activity against nirmatrelvir-resistant Mpro E166 mutants.[1][6] The inhibition of CTSL was exceptionally potent, with a picomolar IC50 value.[6]



In cell-based assays, **Olgotrelvir** effectively inhibited the replication of all tested SARS-CoV-2 variants of concern.[1][5]

#### **Animal Models**

The in vivo efficacy of **Olgotrelvir** was evaluated in the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and develops COVID-19-like disease.

- · Key Findings:
  - Oral administration of Olgotrelvir significantly reduced viral load in the lungs of infected mice.[1]
  - Treatment with Olgotrelvir prevented body weight loss, a key indicator of disease severity in this model.[1]
  - Olgotrelvir treatment also led to a reduction in the release of inflammatory cytokines and lessened lung pathologies.[1]

#### **Pharmacokinetics**

Pharmacokinetic studies in animal models (dogs and monkeys) and humans demonstrated that **Olgotrelvir** has high oral bioavailability, with up to 85% in animals.[7][8] A key advantage of **Olgotrelvir** is that it achieves significant plasma exposure without the need for coadministration with a pharmacokinetic enhancer like ritonavir, thereby reducing the risk of drugdrug interactions.[1][7]

# **Clinical Development**

**Olgotrelvir** has progressed through Phase 1, 2, and 3 clinical trials.

# Phase 1 and 2 Studies

Phase 1 studies (NCT05364840 and NCT05523739) in healthy volunteers established a favorable safety and pharmacokinetic profile for **Olgotrelvir**.[1][2] These studies confirmed its high oral bioavailability in humans and provided the dose-ranging information necessary for subsequent efficacy trials.



## Phase 3 Pivotal Trial (NCT05716425)

A large-scale, randomized, double-blind, placebo-controlled Phase 3 trial was conducted in 1,212 non-hospitalized adult patients with mild to moderate COVID-19.[4][9]

Table 2: Key Outcomes of the Phase 3 Clinical Trial of Olgotrelvir

| Endpoint                                                                      | Olgotrelvir<br>Group    | Placebo Group            | Hazard Ratio<br>(95% CI) / p-<br>value | Reference |
|-------------------------------------------------------------------------------|-------------------------|--------------------------|----------------------------------------|-----------|
| Primary Endpoint                                                              |                         |                          |                                        |           |
| Median Time to Sustained Recovery of 11 COVID-19 Symptoms                     | 205 hours (8.5<br>days) | 264 hours (11.0<br>days) | 1.29 (1.13 to<br>1.46); p<0.001        | [9][10]   |
| Key Secondary<br>Endpoint                                                     |                         |                          |                                        |           |
| Change in Viral<br>RNA Load from<br>Baseline at Day<br>4 (log10<br>copies/mL) | -2.20                   | -1.40                    | p<0.0001                               | [9][10]   |

The trial successfully met its primary endpoint, demonstrating a statistically significant 2.4-day reduction in the time to sustained recovery of 11 COVID-19 symptoms in patients treated with **Olgotrelvir** compared to placebo.[10] Furthermore, **Olgotrelvir** significantly reduced the viral RNA load at day 4 of treatment.[10]

### **Safety and Tolerability**

Across the clinical trial program, **Olgotrelvir** has been shown to be safe and well-tolerated. The most common treatment-emergent adverse events were mild and included nausea and skin rash, which were generally more frequent in the **Olgotrelvir** group compared to placebo.[10] No treatment-related serious adverse events or deaths were reported in the Phase 3 trial.



# Experimental Protocols SARS-CoV-2 Main Protease (Mpro) Inhibition Assay



Click to download full resolution via product page

Caption: Workflow for the Mpro enzymatic inhibition assay.







A fluorescence resonance energy transfer (FRET)-based assay is commonly used to determine the inhibitory activity of compounds against Mpro.

- Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a specific fluorogenic peptide substrate containing the Mpro cleavage sequence, AC1115, assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT), and 384-well plates.
- Procedure: a. A solution of Mpro enzyme is pre-incubated with varying concentrations of AC1115 in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths. d. The rate of substrate cleavage is calculated from the linear phase of the reaction.
- Data Analysis: The percent inhibition is calculated for each concentration of AC1115 relative
  to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50%
  inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable
  equation.

# Cathepsin L (CTSL) Inhibition Assay





Click to download full resolution via product page

Caption: Workflow for the Cathepsin L enzymatic inhibition assay.

The inhibitory activity against human CTSL is also determined using a fluorometric assay.

Reagents and Materials: Recombinant human Cathepsin L, a fluorogenic substrate such as
 Z-Phe-Arg-AMC, AC1115, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 5



mM EDTA), and 96-well plates.

- Procedure: a. Cathepsin L is pre-incubated with varying concentrations of AC1115 in the assay buffer. b. The reaction is started by adding the fluorogenic substrate. c. The increase in fluorescence due to the release of the fluorophore is measured over time.
- Data Analysis: The IC50 value is calculated in a similar manner to the Mpro inhibition assay.

# **Cell-Based Antiviral Assay**



Click to download full resolution via product page

Caption: Workflow for the cell-based antiviral activity assay.



The antiviral activity of **Olgotrelvir** is typically assessed by its ability to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.

- Cells and Virus: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used. A known titer of a SARS-CoV-2 variant is used for infection.
- Procedure: a. Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight. b.
  The cells are then treated with serial dilutions of Olgotrelvir. c. Subsequently, the cells are
  infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The plates are
  incubated for a period of 48 to 72 hours.
- Data Analysis: The extent of CPE is quantified, often by staining the remaining viable cells
  with crystal violet. The EC50 value, the concentration of the compound that protects 50% of
  the cells from virus-induced death, is then calculated from the dose-response curve.

## Conclusion

**Olgotrelvir** represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its novel dual mechanism of action, targeting both viral replication and entry, offers a promising strategy to combat SARS-CoV-2 and its evolving variants. The robust preclinical data, coupled with the positive results from a large-scale Phase 3 clinical trial, underscore its potential as a standalone treatment that is both effective and well-tolerated, without the need for a boosting agent. As **Olgotrelvir** moves towards potential regulatory approval, it holds the promise of becoming a valuable tool in the ongoing management of COVID-19.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]



- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hub.hku.hk [hub.hku.hk]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Olgotrelvir (STI-1558): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-sti-1558-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com